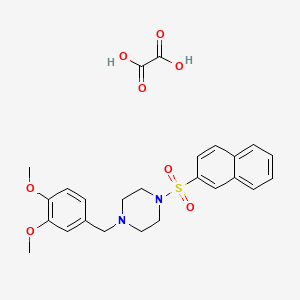![molecular formula C25H28N4O4S B3946085 5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3946085.png)
5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
Vue d'ensemble
Description
5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, also known as BSI-201, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential as a cancer treatment.
Mécanisme D'action
5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing single-strand DNA breaks, leading to the accumulation of DNA damage. In cancer cells, which have a high rate of DNA damage, this can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its effects on PARP activity, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to inhibit the DNA damage response pathway. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It has also been extensively studied, with a large body of preclinical data available. However, there are also limitations to its use. This compound has a relatively short half-life, which can make dosing difficult. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline. One area of interest is its potential as a combination therapy with immunotherapy. This compound has been shown to enhance the immune response to cancer, making it a promising candidate for combination therapy with checkpoint inhibitors. Another area of interest is the development of more potent and selective PARP inhibitors. This compound has shown efficacy in preclinical studies, but more potent and selective inhibitors may have fewer off-target effects and better clinical outcomes. Finally, there is interest in the development of biomarkers to predict response to PARP inhibitors, which could help identify patients who are most likely to benefit from treatment.
Applications De Recherche Scientifique
5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cancer cell death. This compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
5-(4-benzylsulfonylpiperazin-1-yl)-2-nitro-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c30-29(31)25-12-11-23(19-24(25)26-14-13-21-7-3-1-4-8-21)27-15-17-28(18-16-27)34(32,33)20-22-9-5-2-6-10-22/h1-12,19,26H,13-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFZJUOMCLZHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3946003.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3946031.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B3946043.png)
![methyl 4-[(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B3946047.png)

![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)
![{[4-(3-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3946065.png)
![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)
![3,4-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3946097.png)
![N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)